1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)ethanone
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Description
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)ethanone is a useful research compound. Its molecular formula is C25H28N4O5S and its molecular weight is 496.58. The purity is usually 95%.
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Biological Activity
The compound 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activities, synthesis methods, and relevant research findings.
Structural Characteristics
This compound consists of several key structural components:
- Piperazine Ring : Known for its ability to interact with various biological targets.
- Benzo[d][1,3]dioxole Moiety : Contributes to the compound's potential biological activity.
- Thiazole and Dimethoxyphenyl Groups : These substitutions may enhance the compound's pharmacological profile.
Molecular Formula and Weight
- Molecular Formula : C21H25N3O3S
- Molecular Weight : Approximately 397.51 g/mol
Antidepressant and Anticonvulsant Properties
Research indicates that compounds with similar structural features have shown promise as antidepressants and anticonvulsants. The presence of the piperazine ring is particularly significant in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
Key Findings:
- Antidepressant Activity : Studies have demonstrated that derivatives of piperazine can exhibit significant antidepressant effects in various animal models .
- Anticonvulsant Activity : The compound has been tested for anticonvulsant properties using models such as the maximal electroshock test (MES) and pentylenetetrazole-induced seizures, showing protective effects at specific dosages.
The proposed mechanism involves modulation of GABAergic neurotransmission, which is vital for maintaining neuronal excitability and preventing seizures. Additionally, interactions with serotonin receptors may contribute to its antidepressant effects .
Comparative Analysis of Similar Compounds
A comparative analysis table highlights the biological activities of structurally related compounds:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
1-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea | Piperazine + Benzo[d][1,3]dioxole | Anticonvulsant, Antidepressant | Stronger efficacy in animal models |
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-naphthalen-2-ol | Piperazine + Naphthalenol | Neuroprotective effects | Exhibits antioxidant properties |
Study 1: Anticonvulsant Evaluation
In a study assessing the anticonvulsant activity of a piperazine derivative similar to our compound, researchers found that it provided significant protection against seizures induced by maximal electroshock at a dosage of 100 mg/kg in rats.
Study 2: Antidepressant Effects
Another investigation focused on the antidepressant potential of benzodioxole derivatives revealed that modifications in the piperazine structure could enhance affinity for serotonin receptors, suggesting a pathway for developing more effective antidepressants .
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-31-19-4-6-21(32-2)20(13-19)27-25-26-18(15-35-25)12-24(30)29-9-7-28(8-10-29)14-17-3-5-22-23(11-17)34-16-33-22/h3-6,11,13,15H,7-10,12,14,16H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIXSUAWLFHIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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